molecular formula C21H30O3 B094977 9-Hydroxypregn-4-ene-3,20-dione CAS No. 15981-54-1

9-Hydroxypregn-4-ene-3,20-dione

Cat. No.: B094977
CAS No.: 15981-54-1
M. Wt: 330.5 g/mol
InChI Key: RDBRKMZIODRVBD-LJGAWZCMSA-N
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Description

9-Hydroxypregn-4-ene-3,20-dione (9-OHPD) is a hydroxylated derivative of pregn-4-ene-3,20-dione (PD), a steroid backbone commonly associated with progesterone and related analogs. The hydroxyl group at the C-9 position is introduced via enzymatic action by 3-ketosteroid 9α-hydroxylase (Kst-9αH) . This modification significantly alters the compound's physicochemical properties and biological activity compared to its parent compound, PD. 9-OHPD has a molecular formula of C₂₁H₃₀O₃ and a molecular weight of 330.45 g/mol (calculated from PD’s molecular weight of 314.45 g/mol with an added hydroxyl group).

Properties

CAS No.

15981-54-1

Molecular Formula

C21H30O3

Molecular Weight

330.5 g/mol

IUPAC Name

(8S,9R,10S,13S,14S,17S)-17-acetyl-9-hydroxy-10,13-dimethyl-2,6,7,8,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H30O3/c1-13(22)16-6-7-17-18-5-4-14-12-15(23)8-9-20(14,3)21(18,24)11-10-19(16,17)2/h12,16-18,24H,4-11H2,1-3H3/t16-,17+,18+,19-,20+,21-/m1/s1

InChI Key

RDBRKMZIODRVBD-LJGAWZCMSA-N

SMILES

CC(=O)C1CCC2C1(CCC3(C2CCC4=CC(=O)CCC43C)O)C

Isomeric SMILES

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@]3([C@H]2CCC4=CC(=O)CC[C@@]43C)O)C

Canonical SMILES

CC(=O)C1CCC2C1(CCC3(C2CCC4=CC(=O)CCC43C)O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pregn-4-ene-3,20-dione (PD)

  • Molecular Formula : C₂₁H₃₀O₂
  • Molecular Weight : 314.45 g/mol
  • Key Features :
    • The parent compound of 9-OHPD, lacking hydroxylation at C-9.
    • Widely used in veterinary medicine as a growth promoter in cattle .
    • Exhibits higher bioactivity compared to hydroxylated metabolites due to unmodified steroid structure .
  • Physicochemical Properties :
    • Melting point: 127–131°C (α-form) .
    • Radioactive tracer studies show distinct metabolic distribution in tissues (e.g., higher residues in fat) .

9-Fluoro-11β,16α-Dihydroxypregn-4-ene-3,20-dione

  • Molecular Formula : C₂₁H₂₉FO₄
  • Molecular Weight : 364.45 g/mol
  • Key Features: Fluorination at C-9 and hydroxylation at C-11 and C-16 enhance glucocorticoid/mineralocorticoid activity. The fluorine atom increases metabolic stability and receptor binding affinity compared to non-halogenated steroids .
  • Applications : Structural analogs (e.g., fludrocortisone) are used for anti-inflammatory and electrolyte-balancing effects .

(9β)-Pregn-4-ene-3,20-dione

  • Molecular Formula : C₂₁H₃₀O₂
  • Molecular Weight : 314.46 g/mol
  • Key Features :
    • Stereoisomer of PD with a β-configuration at C-9.
    • Altered spatial arrangement reduces compatibility with steroid receptors, leading to diminished bioactivity compared to PD .
  • Physicochemical Properties :
    • Melting point: 130–132°C .
    • Boiling point: 447.2°C (predicted) .

Fluorometholone

  • Molecular Formula : C₂₂H₂₉FO₄
  • Molecular Weight : 376.47 g/mol
  • Key Features :
    • Fluorinated derivative with a 6α-methyl group and Δ¹ double bond.
    • Enhanced anti-inflammatory potency due to fluorine’s electron-withdrawing effects and increased lipophilicity .
  • Applications : Used in ophthalmic formulations for treating ocular inflammation .

Halcinonide

  • Molecular Formula : C₂₄H₃₂ClFO₅
  • Molecular Weight : 454.97 g/mol
  • Key Features :
    • Contains a 9-fluoro substituent, 16α,17α-acetonide group, and 21-chloro substitution.
    • The acetonide group prolongs duration of action by slowing metabolic degradation .
  • Applications : Topical corticosteroid for psoriasis and dermatitis .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Bioactivity Notes
9-Hydroxypregn-4-ene-3,20-dione C₂₁H₃₀O₃ 330.45 9α-OH Reduced bioactivity vs. PD
Pregn-4-ene-3,20-dione (PD) C₂₁H₃₀O₂ 314.45 None High bioactivity; veterinary use
9-Fluoro-11β,16α-Dihydroxy-PD C₂₁H₂₉FO₄ 364.45 9-F, 11β-OH, 16α-OH Enhanced glucocorticoid activity
(9β)-Pregn-4-ene-3,20-dione C₂₁H₃₀O₂ 314.46 9β-H Lower receptor affinity vs. PD
Fluorometholone C₂₂H₂₉FO₄ 376.47 9-F, 6α-CH₃, Δ¹ Ophthalmic anti-inflammatory
Halcinonide C₂₄H₃₂ClFO₅ 454.97 9-F, 21-Cl, 16α,17α-acetonide Long-acting topical corticosteroid

Key Research Findings

  • Hydroxylation Effects : The addition of a hydroxyl group at C-9 (as in 9-OHPD) reduces bioactivity compared to PD, likely due to steric hindrance at receptor-binding sites .
  • Fluorination Impact: Fluorine substitution at C-9 increases metabolic stability and receptor affinity, as seen in fluorometholone and halcinonide .
  • Stereochemical Influence : The β-configuration at C-9 in (9β)-PD diminishes activity, highlighting the importance of stereochemistry in steroid function .

Preparation Methods

Bromohydrin Formation and Epoxidation

The synthesis begins with 3β-acetoxypregn-5-en-20-one, which undergoes bromohydrin formation using bromine in aqueous acetic acid. This yields 5α-bromo-6β-hydroxy derivatives, critical for subsequent epoxidation. Treatment with lead tetra-acetate and iodine under irradiation generates the 6β,19-epoxide intermediate (e.g., 5α-bromo-6β,19-epoxy-3β-hydroxy-pregnan-20-one). The epoxide ring’s strain facilitates regioselective cleavage in later steps.

Acetoxylation at C-21

Epoxide intermediates are functionalized at C-21 using lead tetra-acetate in methanolic benzene with boron trifluoride catalysis. This acetoxylation introduces a 21-acetoxy group, stabilizing the molecule during subsequent reductions. For example, 5α-bromo-6β,19-epoxy-3β-hydroxy-pregnan-20-one reacts to form 21-acetoxy-19-hydroxy derivatives.

Reductive Cleavage Methods

Zinc-Dust-Mediated Ring Opening

The 6β,19-epoxide ring undergoes reductive cleavage using zinc dust in refluxing propan-2-ol containing acetic acid. This step converts the epoxide to a diol, with the C-19 oxygen becoming a hydroxyl group. For instance, 5α-bromo-6β,19-epoxy-3β-hydroxy-pregnan-20-one yields 19,21-dihydroxypregn-4-ene-3,20-dione after zinc treatment. The reaction is monitored via thin-layer chromatography (TLC), with typical completion within 3 hours.

Deacetylation and Oxidation

Post-reduction, the 21-acetate group is hydrolyzed using methanolic potassium carbonate, yielding the free 21-hydroxy compound. Oxidation of the 19-hydroxy group to a ketone (e.g., with chromium trioxide) followed by alkaline cleavage produces 21-hydroxy-19-nor derivatives, though this step is omitted in 9-hydroxy synthesis to retain the C-9 hydroxyl.

Functionalization and Protecting Group Strategies

Stereochemical Control via Acetate Protection

In routes involving 11β-hydroxylation, the 11β-hydroxy group is protected as its acetate to prevent undesired side reactions. For example, 11β-acetoxy-5α-bromo-6β,19-epoxy-pregnan-20-one resists oxidation during acetoxylation at C-21, ensuring high regioselectivity.

Ethynylation and Hydration

Alternative methods employ 17α-ethynyl groups to introduce C-21 functionalities. Epimerization of 17α-ethynyl-9α,17β-dihydroxyandrost-4-en-3-one followed by hydration yields 21-halogenated intermediates, which are converted to 21-acetoxy-9α-hydroxypregn-4-ene-3,20-dione. This approach avoids epoxide intermediates but requires rigorous temperature control to prevent rearrangement.

Analytical Characterization and Validation

Structural Elucidation via NMR

Nuclear magnetic resonance (NMR) spectroscopy confirms the C-9 hydroxyl group, with characteristic shifts at δ\delta 4.41 ppm (AB quartet, J=12J = 12 Hz) for the 19-hydroxymethylene protons. The 20-keto group resonates at δ\delta 2.18 ppm as a singlet in the 1H^1\text{H}-NMR spectrum.

Mass Spectrometric Analysis

High-resolution mass spectrometry (HRMS) identifies the molecular ion peak at m/zm/z 330.5, consistent with C21H30O3\text{C}_{21}\text{H}_{30}\text{O}_3. Fragmentation patterns include losses of acetyl (60-60 Da) and hydroxyl groups (17-17 Da), aiding in structural confirmation.

Chromatographic Purity Assessment

Reverse-phase HPLC with UV detection at 240 nm (for the 4-ene-3-keto chromophore) ensures purity >95%. Retention times are compared against authenticated standards, with impurities eluting earlier due to lower hydrophobicity .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 9-Hydroxypregn-4-ene-3,20-dione, and how can its purity be validated?

  • Synthesis : Multi-step protocols often involve hydroxylation of progesterone analogs (e.g., via microbial or chemical oxidation) or modifications of pregnane derivatives. For example, epoxy-pregnene derivatives can be synthesized using regioselective epoxidation followed by hydroxylation .
  • Validation : Purity is confirmed via HPLC with UV detection (λ = 240 nm for conjugated dienones) and FTIR spectroscopy to identify functional groups (e.g., ketones at ~1700 cm⁻¹, hydroxyl stretches at ~3400 cm⁻¹) .

Q. How should researchers safely handle this compound in laboratory settings?

  • Follow UN GHS guidelines: Use chemical-impermeable gloves, avoid dust formation, and ensure ventilation. Spills should be contained using inert absorbents, and waste must be disposed of as hazardous organic material .
  • First-aid measures include rinsing eyes with water (15 minutes) and using respiratory protection if inhaled .

Q. What analytical techniques are suitable for quantifying this compound in biological matrices?

  • Enzyme Immunoassay (EIA) : Cross-reactivity studies using CL425 antibodies (specific to progestogens) with validation via parallel dilution curves (R² ≥ 0.96) and intra-assay CV < 10% .
  • LC-MS/MS : Provides higher specificity; use deuterated internal standards (e.g., d₉-progesterone) to correct for matrix effects .

Advanced Research Questions

Q. How can structural modifications of this compound enhance receptor binding specificity?

  • Introduce fluorine or methyl groups at C6/C16 to modulate progesterone receptor (PR) affinity. For example, 16-methylene derivatives show dual agonistic/antagonistic PR activity depending on substitution patterns .
  • Computational docking studies (e.g., AutoDock Vina) can predict binding poses using PR crystal structures (PDB: 1A28) .

Q. How should researchers resolve contradictions in reported bioactivity data for this compound?

  • Meta-analysis : Compare studies using standardized assays (e.g., PR transactivation assays vs. competitive binding). Account for variables like cell type (HeLa vs. T47D) and solvent (DMSO vs. ethanol) .
  • Dose-response validation : Replicate experiments with internal controls (e.g., medroxyprogesterone acetate) to normalize inter-lab variability .

Q. What strategies optimize crystallization of this compound for X-ray diffraction studies?

  • Use slow vapor diffusion with polar solvents (e.g., methanol/water). The compound’s high topological polar surface area (≈57.5 Ų) favors hydrogen-bonded networks but may require seeding for nucleation .

Q. How do hydroxylation patterns influence metabolic stability in vivo?

  • Comparative pharmacokinetics : Administer radiolabeled (³H or ¹⁴C) analogs to track hepatic clearance. C9 hydroxylation reduces half-life compared to C21-hydroxylated derivatives (e.g., desoxycorticosterone) due to glucuronidation susceptibility .

Q. What experimental designs mitigate off-target effects in hormonal activity assays?

  • Receptor profiling : Screen against a panel of nuclear receptors (e.g., AR, GR, ER) using reporter gene assays. For glucocorticoid cross-reactivity, use RU486 (mifepristone) as an antagonist control .

Methodological Resources

  • Structural Databases : Use PubChem (CID: 520331) for 3D conformers or NIST Chemistry WebBook for thermodynamic data .
  • Safety Protocols : Consult ECHA guidelines for hazard mitigation and disposal .

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